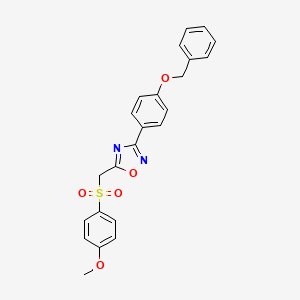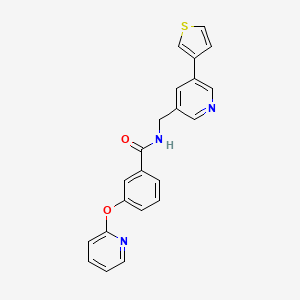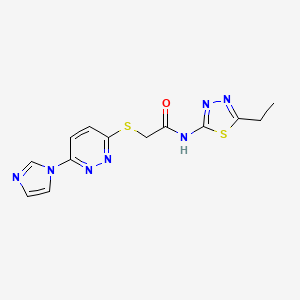
3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of 3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
The compound 3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-oxadiazoles and related 1,3,4-oxadiazoles have been extensively studied due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or carboxylic acids. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols involves converting organic acids into corresponding esters, hydrazides, and then cyclizing to form the oxadiazole ring . Although the exact synthetic route for the compound is not detailed in the provided papers, similar methodologies could be applied, with modifications to incorporate the benzyloxy and methoxyphenylsulfonyl groups.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered ring containing three heteroatoms (two nitrogens and one oxygen). The presence of substituents on the ring can significantly affect the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. Theoretical calculations and spectroscopic techniques are often used to confirm the structure and elucidate the tautomeric forms of these compounds .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions, including nucleophilic substitution and addition reactions, depending on the substituents present on the ring. For example, the reaction of 3-oxo-4-amino-1,2,3-oxadiazole with salicylaldehyde forms a Schiff base . The compound may also participate in similar reactions, which could be exploited for further chemical modifications or to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds generally exhibit good stability under acidic and basic conditions . The substituents on the oxadiazole ring can also impact the solubility, melting point, and other physicochemical parameters, which are crucial for the compound's biological activity and pharmacokinetics.
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-28-19-11-13-21(14-12-19)31(26,27)16-22-24-23(25-30-22)18-7-9-20(10-8-18)29-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDWUMZOWKAOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)



![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)

![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)
![Methyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B3001999.png)



![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)

![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)